N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c1-11-8-13(3-4-14(11)18)25(21,22)19-10-15(20)12-2-5-16-17(9-12)24-7-6-23-16/h2-5,8-9,15,19-20H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQZRGBFUYGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 367.42 g/mol. It features a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
- Inhibition of Enzymatic Activity : Sulfonamides are recognized for their ability to inhibit certain enzymes, particularly carbonic anhydrases and various kinases, which play crucial roles in cellular signaling and metabolism.
- Antidepressant Activity : Preliminary studies suggest that derivatives related to this compound may exhibit antidepressant-like effects by interacting with serotonin receptors (5-HT1A and 5-HT2A) . These interactions can potentially modulate mood and anxiety levels.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
- Antidepressant Effects : A study evaluated a series of benzothiazole derivatives related to the compound, demonstrating significant binding affinities at serotonin receptors, leading to reduced immobility in forced swimming tests—an indicator of antidepressant activity .
- Enzymatic Inhibition Studies : Research has indicated that compounds with similar sulfonamide structures can inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatments .
- Pharmacological Profiles : Various derivatives have been synthesized and tested for their pharmacological profiles. For instance, certain benzodioxin derivatives exhibited favorable interactions with target proteins involved in cancer pathways, indicating potential anticancer properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide exhibit significant anticancer properties. For example, derivatives of benzo[d]dioxins have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study showed that certain dioxin derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
Another application is in anti-inflammatory therapies. Compounds with similar structures have demonstrated effectiveness in reducing inflammation in experimental models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to control groups .
Case Study: Inflammation Reduction
Another study focused on the anti-inflammatory properties of similar compounds in a model of rheumatoid arthritis. The findings revealed significant reductions in joint swelling and pain scores, suggesting that these compounds could serve as effective treatments for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonamide and Benzodioxin Families
a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide () This compound shares the dihydrobenzo[b][1,4]dioxin core and a 4-fluorobenzenesulfonamide group with the target compound but lacks the hydroxyethyl linker and the 3-methyl substitution. Crystallographic studies confirm the planar geometry of the sulfonamide group, which is critical for intermolecular interactions .
b. (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide () A natural product from Tinospora sinensis, this compound contains a dihydrobenzo[b][1,4]dioxin moiety but differs in its acrylamide linker and phenolic substituents. However, its polar substituents (e.g., hydroxyl groups) contrast with the lipophilic methyl and fluorine groups in the target compound, suggesting divergent pharmacokinetic profiles .
c. S-Alkylated 1,2,4-Triazoles () Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] feature sulfonyl and triazole groups. While structurally distinct from the target compound, they share sulfonamide-related synthetic pathways (e.g., Friedel-Crafts reactions and nucleophilic substitutions). The presence of halogens (Cl, Br, F) in these analogues enhances electronic effects, which could inform the design of the target compound’s benzenesulfonamide component .
Substituent Effects on Physicochemical Properties
Q & A
Q. Advanced
Molecular docking (AutoDock Vina, Schrödinger) :
- Use crystal structures of target enzymes (e.g., PDB: 1LOX for lipoxygenase) to predict binding poses .
- Focus on hydrogen bonding with sulfonamide S=O and π-π stacking with the benzodioxin ring .
MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Key Finding : Derivatives with σ > 0.5 (electron-withdrawing) show stronger lipoxygenase inhibition (R² = 0.87) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Root causes :
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted) .
- Solubility issues : Use DMSO stock solutions ≤1% to avoid precipitation in aqueous buffers .
Resolution strategies :
Standardize protocols : Adopt validated assays (e.g., Ellman’s method for acetylcholinesterase ).
Control experiments : Include reference inhibitors (e.g., quercetin for lipoxygenase ).
Data normalization : Express activities as % inhibition relative to positive/negative controls .
Example : Discrepancies in IC₅₀ values for –Br derivatives were traced to DMSO-induced enzyme denaturation; switching to β-cyclodextrin solubilization improved reproducibility .
What methodological frameworks guide the design of analogs for enhanced pharmacokinetic properties?
Q. Advanced
Lipinski’s Rule of Five : Ensure analogs have MW < 500, logP < 5, and ≤10 H-bond acceptors/donors .
Metabolic stability : Introduce fluorinated groups to block CYP450-mediated oxidation .
Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .
Case Study : Adding a –CF₃ group reduced hepatic clearance by 40% in rat liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
